molecular formula C16H18N2O B3337115 1-Benzyl-1-ethyl-3-phenylurea CAS No. 53693-56-4

1-Benzyl-1-ethyl-3-phenylurea

Cat. No.: B3337115
CAS No.: 53693-56-4
M. Wt: 254.33 g/mol
InChI Key: SBNLPMZMXJQOMF-UHFFFAOYSA-N
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Description

1-Benzyl-1-ethyl-3-phenylurea is an organic compound with the molecular formula C16H18N2O. It belongs to the class of urea derivatives, which are known for their diverse chemical and biological properties. This compound is characterized by the presence of a benzyl group, an ethyl group, and a phenyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethyl-3-phenylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of benzylamine, ethylamine, and phenyl isocyanate in an organic solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the careful control of temperature and reaction time to maximize yield and purity. The product is then purified through filtration or extraction techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-ethyl-3-phenylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The benzyl, ethyl, or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

1-Benzyl-1-ethyl-3-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-1-ethyl-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Benzyl-1-methyl-3-phenylurea
  • 1-Benzyl-3-phenylurea
  • 1-Benzyl-3-(4-methylthio)phenyl-1-phenylurea
  • 1-Benzyl-1-isopropyl-3-phenylurea
  • 1-Butyl-1-ethyl-3-phenylurea

Uniqueness: 1-Benzyl-1-ethyl-3-phenylurea is unique due to its specific combination of benzyl, ethyl, and phenyl groups attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-1-ethyl-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNLPMZMXJQOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308536
Record name 1-benzyl-1-ethyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53693-56-4
Record name N-Ethyl-N′-phenyl-N-(phenylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53693-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 204803
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC204803
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Record name 1-benzyl-1-ethyl-3-phenylurea
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Record name 1-BENZYL-1-ETHYL-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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